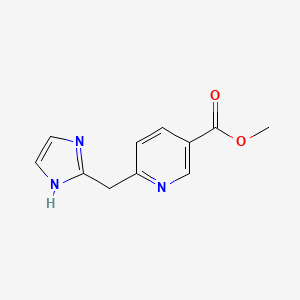
Methyl 6-((1H-Imidazol-2-yl)methyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-((1H-Imidazol-2-yl)methyl)nicotinate is a compound that belongs to the class of heterocyclic organic compounds It features a nicotinate moiety linked to an imidazole ring through a methyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-((1H-Imidazol-2-yl)methyl)nicotinate typically involves the reaction of nicotinic acid derivatives with imidazole derivatives. One common method includes the esterification of nicotinic acid followed by the alkylation of the resulting ester with an imidazole derivative under basic conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-((1H-Imidazol-2-yl)methyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 6-((1H-Imidazol-2-yl)methyl)nicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of Methyl 6-((1H-Imidazol-2-yl)methyl)nicotinate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The imidazole ring is known to interact with metal ions, which can be crucial in its mechanism of action in various catalytic processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 6-((1H-Benzimidazol-2-yl)methyl)nicotinate
- Methyl 6-((1H-Pyrazol-2-yl)methyl)nicotinate
- Methyl 6-((1H-Triazol-2-yl)methyl)nicotinate
Uniqueness
Methyl 6-((1H-Imidazol-2-yl)methyl)nicotinate is unique due to its specific structural features, such as the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C11H11N3O2 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
methyl 6-(1H-imidazol-2-ylmethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)8-2-3-9(14-7-8)6-10-12-4-5-13-10/h2-5,7H,6H2,1H3,(H,12,13) |
Clave InChI |
ZDMKZMMMHRYSQC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=C(C=C1)CC2=NC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide](/img/structure/B13855793.png)

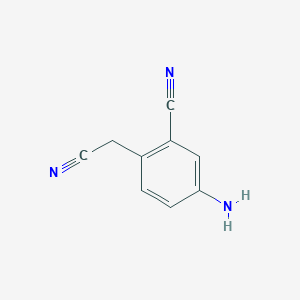
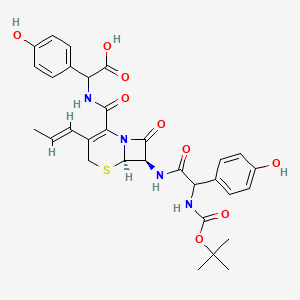
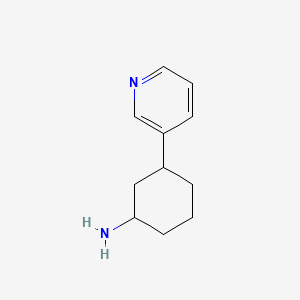

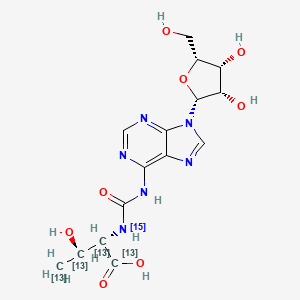
![2,2-Bis[(octanoyloxy)methyl]butyl decanoate](/img/structure/B13855837.png)

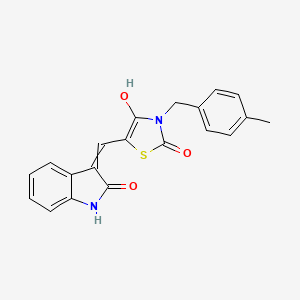
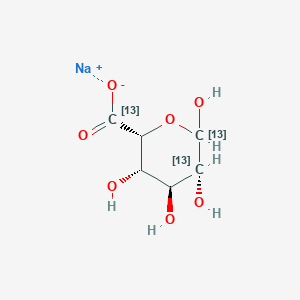
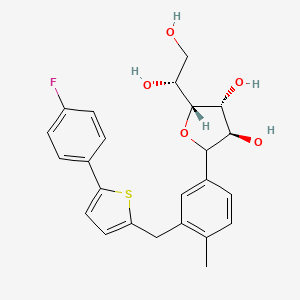
![(2S,4R,7S)-4-amino-2-hydroxy-7-(2-methylpropyl)-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione;hydrochloride](/img/structure/B13855867.png)

